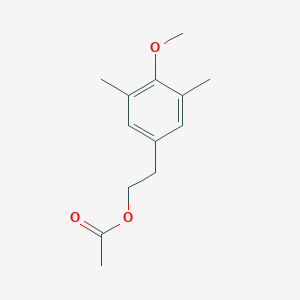

3,5-Dimethyl-4-methoxyphenethyl acetate

Description

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-7-12(5-6-16-11(3)14)8-10(2)13(9)15-4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBDKIJPLVADEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-methoxyphenethyl acetate typically involves the esterification of 3,5-dimethyl-4-methoxyphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenethyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: 3,5-Dimethyl-4-methoxybenzoic acid or 3,5-Dimethyl-4-methoxyacetophenone.

Reduction: 3,5-Dimethyl-4-methoxyphenethyl alcohol.

Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-methoxyphenethyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenethyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which can then participate in further biochemical pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1443345-00-3

- Molecular Formula : C₁₃H₁₈O₃ (calculated from molecular weight 222.28)

- Purity : 97.0% (as per commercial specifications) .

Structural Features :

This compound consists of a phenethyl backbone substituted with two methyl groups at positions 3 and 5, a methoxy group at position 4, and an acetate ester at the terminal ethyl group. Its molecular weight (222.28) and ester functionality distinguish it from simpler aromatic esters or ketones.

Comparison with Structurally Similar Compounds

Structural Analogues in Hydroxyacetophenones

Several hydroxyacetophenones with chlorine and methoxy substituents () share structural similarities but differ in functional groups:

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) |

|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) | C₉H₉ClO₃ | 200.62 | Cl, OH, CH₂OH | 97–98 |

| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) | C₉H₉ClO₃ | 200.62 | Cl, OH, OCH₃ | 107–110 |

| 3,5-Dimethyl-4-methoxyphenethyl acetate (1443345-00-3) | C₁₃H₁₈O₃ | 222.28 | CH₃ (3,5), OCH₃ (4), CH₂COOCH₃ | Not reported |

Key Differences :

- Functional Groups : The target compound is an acetate ester, while others are ketones with hydroxyl or hydroxymethyl groups. This impacts polarity and solubility.

Fluorinated and Iodinated Esters

Fluorinated and iodinated analogues () highlight the role of halogen substituents:

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents | Applications/Notes |

|---|---|---|---|---|

| Ethyl 3,5-difluoro-4-methoxyphenylacetate (691905-11-0) | C₁₁H₁₂F₂O₃ | 230.21 | F (3,5), OCH₃ (4), CH₂COOEt | Higher electronegativity; potential use in pharmaceuticals |

| Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate (85828-82-6) | C₂₃H₂₀I₂O₄ | 638.12 | I (3,5), OCH₃ (4), phenoxy-OCH₃ | Bulky iodine atoms; possible radiopharmaceutical applications |

Key Differences :

Acetophenone Derivatives

The acetophenone derivative 3,5-Dimethyl-2-methoxyacetophenone (CAS 147623-18-5, ) differs in backbone structure:

Caffeic Acid Derivatives

Caffeic acid (3,4-Dihydroxybenzeneacrylic acid, ) and its esters contrast in polarity and applications:

- Polarity : Caffeic acid’s carboxylic acid and dihydroxy groups make it highly polar, whereas the target compound’s ester and methoxy groups enhance lipophilicity.

- Applications : Caffeic acid is used in food, cosmetics, and pharmacology, while the target compound’s ester functionality may suit fragrance or polymer industries .

Biological Activity

3,5-Dimethyl-4-methoxyphenethyl acetate is a compound of interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings surrounding this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a phenethyl group with two methyl groups at the 3 and 5 positions and a methoxy group at the 4 position. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 208.26 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 30 |

These results suggest that the compound may serve as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound against several cancer cell lines. The compound was found to inhibit cell proliferation effectively:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 120 |

| A549 (lung cancer) | 150 |

The observed IC50 values indicate that the compound can significantly reduce cell viability in these cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular proliferation and microbial metabolism.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into microbial membranes, causing disruption and subsequent cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various phenethyl derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .

Case Study 2: Cancer Cell Line Studies

In another research effort focusing on anticancer properties, researchers treated HeLa and A549 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.